ML281 is a potent and selective small molecule inhibitor of serine/threonine kinase 33 (STK33) [, ]. Developed through high-throughput screening and subsequent optimization, ML281 exhibits low nanomolar inhibition of purified recombinant STK33 []. Its discovery arose from the hypothesis that inhibiting STK33 could be a viable strategy for targeting KRAS-dependent cancers []. This hypothesis stemmed from RNAi experiments demonstrating that reducing STK33 mRNA levels selectively impacted KRAS-dependent cancer cell lines []. ML281 serves as a valuable chemical probe for investigating the biological function of STK33 [].
ML281 was first reported in scientific literature as part of research aimed at identifying small molecules that could selectively inhibit STK33. It is classified as a chemical compound with the following identifiers:
The compound is sourced from various suppliers, including Tocris Bioscience and MedChemExpress, which provide detailed information on its synthesis and applications in research.
The synthesis of ML281 involves several key steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:
A detailed synthesis scheme can be found in literature, illustrating the step-by-step process involved in creating ML281 .
The molecular structure of ML281 can be depicted using standard chemical notation. Its structure reveals the presence of a phenyl ring substituted with a nitrogen-containing heterocycle, contributing to its biological activity.
ML281 undergoes various chemical reactions typical of small organic molecules. These may include:
These reactions are essential for modifying the compound to enhance its efficacy or selectivity against STK33.
ML281 exerts its pharmacological effects primarily through the inhibition of STK33. The mechanism involves:
Research indicates that targeting STK33 with ML281 may induce apoptosis in certain cancer cell lines, highlighting its potential therapeutic relevance .
Relevant data on these properties is crucial for researchers considering ML281 for experimental use.
ML281 has significant applications in scientific research, particularly in:
The ongoing exploration of ML281's properties may yield insights into novel treatments for cancers characterized by aberrant STK33 activity.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3